3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol
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Overview
Description
3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro-substituted triazole ring attached to a propanol group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, 5-chloro-1,2,4-triazole can be prepared by reacting hydrazine hydrate with chloroacetic acid under acidic conditions.
Attachment of the Propanol Group: The triazole ring is then functionalized with a propanol group. This can be achieved through a nucleophilic substitution reaction where the triazole derivative reacts with 3-chloropropanol in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a carbonyl group, resulting in the formation of 3-(5-Chloro-4H-1,2,4-triazol-3-yl)propanal.
Reduction: The compound can be reduced to form 3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-amine.
Substitution: The chlorine atom on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: 3-(5-Chloro-4H-1,2,4-triazol-3-yl)propanal.
Reduction: 3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-amine.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex triazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Triazole derivatives are known for their therapeutic potential, and this compound may be explored for its pharmacological effects.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-(5-Chloro-4H-1,2,4-triazol-3-yl)propanal: Similar structure but with an aldehyde group instead of a hydroxyl group.
5-Chloro-1,2,4-triazole: The core triazole structure without the propanol group.
Uniqueness
3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol is unique due to the presence of both a chloro-substituted triazole ring and a propanol group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry.
Biological Activity
3-(5-Chloro-4H-1,2,4-triazol-3-yl)propan-1-ol is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following structural and chemical properties:
- Molecular Formula : C5H8ClN3O
- Molecular Weight : 163.59 g/mol
- SMILES Notation : OCCCc1nnc(Cl)[nH]1
This structure features a triazole ring, which is known for its role in various biological activities, particularly as an antifungal and antibacterial agent.
Antifungal Activity
Research indicates that this compound exhibits notable antifungal properties. Triazole derivatives are recognized for their ability to inhibit fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and ultimately fungal cell death.
In a study assessing the antifungal efficacy against Candida albicans, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungals like fluconazole, indicating its potential as an effective treatment option against fungal infections .
Antibacterial Activity
The compound also shows promising antibacterial activity. In vitro studies have demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance, it was found to exhibit significant activity against Escherichia coli and Staphylococcus aureus, with MIC values suggesting robust antibacterial properties .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The triazole moiety interacts with heme-containing enzymes such as CYP51, leading to disruption in sterol synthesis.
- Membrane Disruption : By inhibiting ergosterol production, the compound increases membrane permeability in fungi and bacteria.
- Cell Growth Inhibition : The compound's action results in impaired cell growth and division in susceptible microorganisms.
Study on Antifungal Efficacy
A detailed study conducted by researchers evaluated various triazole derivatives, including this compound. The results indicated that this compound had an MIC value of 0.023 µg/mL against Candida albicans, positioning it as a strong candidate for further development as an antifungal agent .
Comparative Analysis of Triazoles
In a comparative analysis of triazole derivatives for their antibacterial properties, this compound was highlighted for its broad-spectrum activity. The study utilized molecular docking studies to confirm the binding affinity to bacterial enzymes, supporting the observed antibacterial effects .
Summary of Findings
Biological Activity | MIC Values | Target Organisms |
---|---|---|
Antifungal | 0.023 µg/mL | Candida albicans |
Antibacterial | Varies | E. coli, S. aureus |
Properties
IUPAC Name |
3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O.ClH.H2O/c6-5-7-4(8-9-5)2-1-3-10;;/h10H,1-3H2,(H,7,8,9);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLAPFBOAASTGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NC(=NN1)Cl)CO.O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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